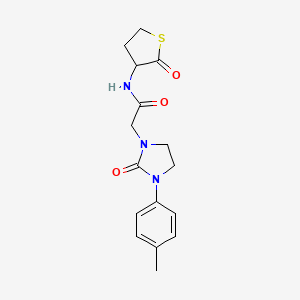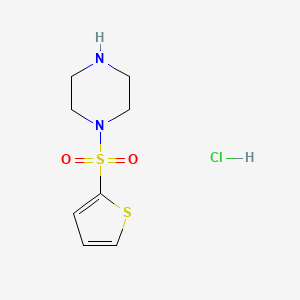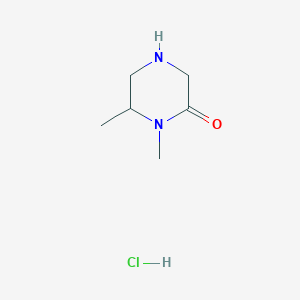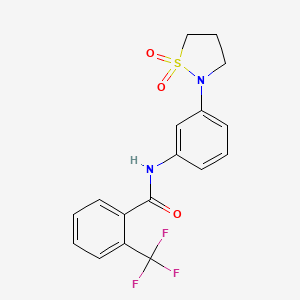![molecular formula C23H16FNO2 B2697342 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one CAS No. 866344-49-2](/img/structure/B2697342.png)
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, also known as BFMDQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in medicinal chemistry due to its unique chemical structure and pharmacological properties.
Mechanism of Action
The mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is not fully understood. However, it has been suggested that 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one exerts its pharmacological effects by inhibiting the activity of enzymes involved in DNA replication and repair. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has also been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects:
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been shown to have a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and liver cancer cells. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has also been shown to inhibit the replication of the hepatitis B virus and the malaria parasite. Moreover, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been found to induce the production of reactive oxygen species and to alter the expression of genes involved in cell cycle regulation and apoptosis.
Advantages and Limitations for Lab Experiments
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several advantages for use in lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is also relatively easy to handle and has a low toxicity profile. However, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has some limitations for use in lab experiments. It is a highly hydrophobic compound that can be difficult to dissolve in aqueous solutions. Moreover, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has a relatively short half-life and can be rapidly metabolized in vivo.
Future Directions
There are several future directions for the research on 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one. One potential area of investigation is the development of new derivatives of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one with improved pharmacological properties. Another area of research is the elucidation of the mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one and the identification of its molecular targets. Moreover, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be used as a tool for the study of DNA replication and repair pathways. Finally, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be further explored for its potential use as a fluorescent probe for the detection of metal ions in biological samples.
Conclusion:
In conclusion, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is a synthetic compound with unique chemical structure and pharmacological properties. It has been extensively studied for its potential applications in medicinal chemistry. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been shown to possess antitumor, antiviral, and antimalarial activities. The mechanism of action of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one is not fully understood, but it is believed to involve the inhibition of enzymes involved in DNA replication and repair. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has several advantages for use in lab experiments, but it also has some limitations. There are several future directions for the research on 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one, including the development of new derivatives with improved pharmacological properties and the elucidation of its mechanism of action.
Synthesis Methods
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one can be synthesized through a multistep reaction involving the condensation of 3-fluorobenzaldehyde and ethyl acetoacetate followed by cyclization with ammonium acetate. The final product is obtained through the reaction of the intermediate compound with benzoyl chloride. The synthesis of 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been optimized to increase the yield and purity of the compound.
Scientific Research Applications
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, antiviral, and antimalarial activities. 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has also been investigated for its potential use as a fluorescent probe for the detection of metal ions in biological samples. Moreover, 3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one has been used as a starting material for the synthesis of other quinoline derivatives with improved pharmacological properties.
properties
IUPAC Name |
3-benzoyl-1-[(3-fluorophenyl)methyl]quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-18-10-6-7-16(13-18)14-25-15-20(22(26)17-8-2-1-3-9-17)23(27)19-11-4-5-12-21(19)25/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTRVTHQDIUNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3C2=O)CC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzoyl-1-[(3-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-methyl-5-(2-thiazolo[5,4-b]pyridinyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B2697261.png)

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)

![(3-{[(Tert-butoxy)carbonyl]amino}cyclohex-1-en-1-yl)boronic acid](/img/structure/B2697267.png)
![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-fluorobenzamide hydrochloride](/img/structure/B2697269.png)
![2-(8-((3-fluorophenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2697270.png)
![N-[cyano(2,4-difluorophenyl)methyl]-2-(cyclopentanesulfonyl)acetamide](/img/structure/B2697273.png)

![4-[(Diethylcarbamothioyl)sulfanyl]butan-1-ol](/img/structure/B2697277.png)


![N-(6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-7-yl)prop-2-enamide](/img/structure/B2697282.png)